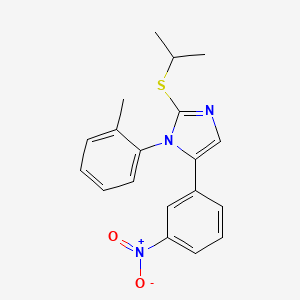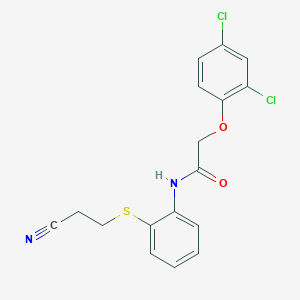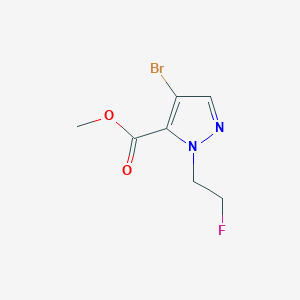
4-Methyl-4-chromanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-chromanecarboxylic acid (MCCA) is a compound with the chemical formula C11H10O3. It is also known as 4-(Carboxymethyl)-4-chromanecarboxylic acid with a molecular formula of C12H12O5 .
Synthesis Analysis
The synthesis of 4-Methyl-4-chromanecarboxylic acid or similar compounds often involves complex organic reactions. For instance, a synthesis method of 4-methylcatechol involves a one-step demethylation with 2-methoxyl-4-methylphenol serving as a raw material . Another synthetic approach involves the use of chromone-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of 4-Methyl-4-chromanecarboxylic acid consists of a chromane ring with a carboxylic acid (COOH) group and a methyl group (CH3) attached to the same carbon .Physical And Chemical Properties Analysis
4-Methyl-4-chromanecarboxylic acid has a molecular weight of 192.214. The physical and chemical properties of carboxylic acids, in general, are influenced by the presence of the carboxyl functional group .Scientific Research Applications
Bioengineering Applications
Metabolic Engineering for Chemical Production
The metabolic engineering of Escherichia coli has demonstrated the organism's capability to produce commodity chemicals like 1,4-butanediol directly from renewable carbohydrate feedstocks. This innovative approach, guided by genome-scale metabolic models, showcases the potential of 4-Methyl-4-chromanecarboxylic acid derivatives in enhancing biochemical pathways for the production of non-natural chemicals from biomass-derived sugar streams (Yim et al., 2011).
Materials Science and Chemistry
Synthesis and Antioxidant Activity
A study on the synthesis of selected 4-methylcoumarins, which include derivatives of 4-Methyl-4-chromanecarboxylic acid, highlights their significant radical-scavenging and antioxidant activities. These findings suggest potential applications in food preservation and therapeutic roles due to their valuable biological activities (Ćavar et al., 2009).
Advanced Functional Applications in NLO Materials
The study of unsymmetrical acyl thiourea derivatives of 4-Methyl-4-chromanecarboxylic acid and their synthesis provides insight into their potential applications in nonlinear optical (NLO) materials. These compounds exhibit significant NLO properties, suggesting their use in the development of new materials for technological applications (Ashfaq et al., 2021).
Organic Synthesis and Catalysis
Palladium-Catalyzed Functionalization
Research into the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including derivatives of 4-Methyl-4-chromanecarboxylic acid, showcases innovative methodologies in the field of organic synthesis. These processes facilitate the development of new synthetic routes for the functionalization of complex molecules (Giri et al., 2007).
Chemical Synthesis and Bioactivity
The synthesis and bioactivity studies of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, including 4-Methyl-4-chromanecarboxylic acid, reveal their significant herbicidal and fungicidal activities. These findings highlight the compound's potential in agricultural applications (Danish et al., 2019).
Mechanism of Action
Target of Action
Chromanone derivatives, which include 4-methyl-4-chromanecarboxylic acid, are known to have a broad variety of biological and pharmaceutical activities
Biochemical Pathways
Chromanone compounds are known to be involved in various biochemical pathways due to their broad biological activities
Pharmacokinetics
Result of Action
Chromanone compounds are known to have a broad variety of biological and pharmaceutical activities
properties
IUPAC Name |
4-methyl-2,3-dihydrochromene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13)6-7-14-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAVLDCFXFKBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-chromanecarboxylic acid | |
CAS RN |
113967-26-3 |
Source


|
| Record name | 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(1-(((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)methyl)cyclohexyl)acetic acid](/img/structure/B2712364.png)


![4-tert-butyl-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2712371.png)


![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)
![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2712378.png)


![(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B2712382.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2712384.png)